molecular formula C5H9N3O10 B1679547 Pentrinitrol CAS No. 1607-17-6

Pentrinitrol

Cat. No. B1679547
CAS RN: 1607-17-6
M. Wt: 271.14 g/mol
InChI Key: BRBAEHHXGZRCBK-UHFFFAOYSA-N
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Patent
US05367061

Procedure details

Pentaerythritol acetate trinitrate (2.0 grams, 0.006 mol) was dissolved in 20 ml of acetone and added to a solution of 332 mg of NaOH dissolved in 10 ml of water. To this mass was added 5 ml of ethanol to effect solution. The solution was stirred at room temperature for 30 minutes whereupon 1N HCl was added to bring the pH of the solution to approximately 7. The volatiles were removed under vacuum and the remaining liquid was extracted twice with ether. The combined ether extracts were washed with brine and concentrated. The mixture was purified by flash chromatography (1:1, ether:hexane) to isolate a product of Rf =0.5. About 1.1 gram of pentaerythritol trinitrate was isolated as a colorless oil.
Name
Pentaerythritol acetate trinitrate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
332 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([O:4][CH2:5][C:6]([CH2:17][O:18][N+:19]([O-:21])=[O:20])([CH2:12][O:13][N+:14]([O-:16])=[O:15])[CH2:7][O:8]C(=O)C)([O-:3])=[O:2].[OH-].[Na+].C(O)C.Cl>CC(C)=O.O>[N+:1]([O:4][CH2:5][C:6]([CH2:7][OH:8])([CH2:12][O:13][N+:14]([O-:16])=[O:15])[CH2:17][O:18][N+:19]([O-:21])=[O:20])([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Pentaerythritol acetate trinitrate
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])OCC(COC(C)=O)(CO[N+](=O)[O-])CO[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
332 mg
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The volatiles were removed under vacuum
EXTRACTION
Type
EXTRACTION
Details
the remaining liquid was extracted twice with ether
WASH
Type
WASH
Details
The combined ether extracts were washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The mixture was purified by flash chromatography (1:1, ether:hexane)
CUSTOM
Type
CUSTOM
Details
to isolate a product of Rf =0.5

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])OCC(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 67.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.